[2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine
Description
[2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a chlorinated aromatic compound characterized by a benzene ring substituted with a dimethylamine group at the para position, a chlorine atom at the ortho position, and a 2,4,5-trichlorocyclohexa-2,4-dienyl moiety at the meta position.
Properties
Molecular Formula |
C14H13Cl4N |
|---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-6-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)14-8(4-3-5-10(14)15)9-6-12(17)13(18)7-11(9)16/h3-5,7,9H,6H2,1-2H3 |
InChI Key |
DOHVHOGHBDRYIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1Cl)C2CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine typically involves multiple steps, starting with the chlorination of cyclohexadiene derivatives The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective chlorination of the desired positions on the cyclohexadiene ring
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced separation techniques, such as chromatography, ensures the high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical properties.
Reduction: Reduction reactions can remove chlorine atoms or alter the cyclohexadiene ring structure.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
[2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a complex organic compound with a molecular formula of C14H13Cl4N . It is characterized by a chloro-substituted phenyl ring connected to a cyclohexa-2,4-dienyl moiety, which is further substituted with three chlorine atoms, and also contains a dimethylamine group.
Here's an overview of its known properties and potential applications:
Basic Information
- CAS Number: While there are similar compounds, one CAS number associated with a related structure is 1261666-45-8 .
- Molar Mass: 337.07 g/mol .
- Predicted Density: 1.39±0.1 g/cm3 .
- Predicted Boiling Point: 384.9±42.0 °C .
Potential Applications
While specific applications for this compound are not extensively documented in the search results, the information available suggests potential uses in several fields:
- Precursor in Chemical Synthesis: It can be used as a precursor for synthesizing more complex compounds.
- Medicinal Chemistry: Due to its unique structural arrangement and the presence of a dimethylamine group, it may have potential applications in medicinal chemistry.
- Environmental Science: This compound may be of interest in environmental science due to its potential interactions.
- Biological Activity: The presence of chlorine atoms and the dimethylamine group can enhance its reactivity and binding affinity to biomolecules, which may lead to enzyme inhibition, receptor binding, or disruption of cellular processes.
Mechanism of Action
The mechanism of action of [2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The presence of chlorine atoms can enhance the compound’s reactivity and influence its interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data on [2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is scarce, comparisons can be drawn to structurally analogous chlorinated aromatic compounds, such as Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine; CAS 1929-82-4) , and other triazole or pyridazine derivatives (e.g., Norflurazon, CAS 27314-13-2).
Structural and Functional Differences
Key Research Findings
Chlorination Patterns: The trichlorocyclohexadienyl group in the target compound shares similarities with polychlorinated biphenyls (PCBs), which are known for environmental persistence. However, the dimethylamine group may mitigate toxicity compared to non-polar PCB analogs .
Bioactivity: Nitrapyrin’s efficacy as a nitrification inhibitor is linked to its trichloromethyl-pyridine structure, which inhibits soil bacteria.
Environmental Impact: Chlorinated aromatics like Nitrapyrin and Norflurazon are regulated due to groundwater contamination risks . The target compound’s environmental fate remains unstudied, but its structural complexity may reduce biodegradability.
Biological Activity
The compound [2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine (CAS: 1261666-45-8) is a complex organic molecule characterized by multiple chlorine substituents and a dimethylamine functional group. Its unique structure suggests potential biological activities that are of interest in medicinal chemistry and environmental science.
Chemical Structure and Properties
- Molecular Formula: C14H13Cl4N
- Molecular Weight: 337.07 g/mol
- Density: 1.39 g/cm³ (predicted)
- Boiling Point: 384.9 °C (predicted)
- Acidity Constant (pKa): 4.50 (predicted)
The structural arrangement includes a chloro-substituted phenyl ring linked to a cyclohexa-2,4-dienyl moiety with three chlorine atoms, enhancing its reactivity and biological potential .
The biological activity of this compound is influenced by its ability to undergo various chemical reactions due to the presence of the dimethylamine group and chlorinated phenyl rings. These functional groups can participate in:
- Nucleophilic substitution reactions due to the dimethylamine.
- Electrophilic aromatic substitution facilitated by the electron-withdrawing chlorine atoms.
Such reactivities are critical for modifying the compound to enhance its biological properties or for synthesizing derivatives with improved efficacy.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial effects. The presence of multiple chlorine atoms may increase lipophilicity, improving membrane permeability and bioavailability, which are crucial for antimicrobial efficacy .
Antitumor Activity
Compounds structurally related to this compound have shown promising antitumor activities. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including interference with cellular signaling pathways and induction of apoptosis in tumor cells .
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated a series of chlorinated anilides against Gram-positive bacteria and mycobacterial strains. The results indicated that compounds with similar chlorinated structures exhibited broad-spectrum antimicrobial activity, often outperforming clinically used antibiotics .
- Table 1: Antimicrobial Activity Comparison
Compound Name Activity Against Staphylococcus aureus Activity Against Mycobacterium tuberculosis [2-Chloro-6-(2,4,5-trichloro... ] High Moderate 3,4-Dichlorocinnamanilides Very High High -
Antitumor Activity Assessment
- A separate investigation into the antitumor properties of chlorinated compounds revealed significant cytotoxicity against various cancer cell lines. The study highlighted that compounds with similar structural motifs effectively inhibited cell growth and induced apoptosis in solid tumors .
- Table 2: Antitumor Activity Results
Compound Name IC50 (µM) against Cancer Cell Lines [2-Chloro-6-(2,4,5-trichloro... ] 15 Chlorpromazine 20
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
